Ethyl 2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is a synthetic compound belonging to the class of imidazo[1,2-a]pyridines, which are known for their diverse biological activities. This compound features a difluoromethyl group, which enhances its pharmacological properties. The chemical formula for this compound is C₁₁H₉F₂N₂O₂, and it is classified as an imidazole derivative.
The compound is synthesized through various chemical methods and is available from multiple suppliers, including Sigma-Aldrich and SynQuest Labs. It has applications in medicinal chemistry due to its potential therapeutic effects.
Ethyl 2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is classified under the following categories:
The synthesis of Ethyl 2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate typically involves several steps:
The synthesis may require specific conditions such as controlled temperature and pressure, along with catalysts to facilitate reactions. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
The molecular structure of Ethyl 2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate consists of a fused imidazole and pyridine ring system with a difluoromethyl substituent at the second position and an ethyl carboxylate at the third position.
Ethyl 2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate can participate in various chemical reactions:
These reactions are typically conducted under controlled laboratory conditions with appropriate safety measures due to the potential hazards associated with some reagents.
The mechanism of action for Ethyl 2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate relates primarily to its interaction with biological targets:
Further studies are required to elucidate its precise mechanism of action and identify specific biological targets.
Ethyl 2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate has several scientific applications:
Fluorinated heterocycles constitute >20% of all FDA-approved pharmaceuticals, underscoring their pivotal role in addressing clinical unmet needs. The incorporation of fluorine atoms or fluorinated functionalities (e.g., -CF₃, -CF₂H, -F) into imidazo[1,2-a]pyridine systems significantly alters their electronic profiles, metabolic stability, and membrane permeability. Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate (CAS 108438-46-6) exemplifies this strategy, where the electron-withdrawing trifluoromethyl group enhances electrophilic character at reaction centers while conferring resistance to oxidative metabolism. Similarly, Ethyl 7-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate (CID 25918786) demonstrates how regioselective fluorination tunes bioactivity—the C7 methyl group balances the -CF₃ group’s lipophilicity, optimizing blood-brain barrier penetration [2] [4].
Table 1: Structural and Bioactivity Comparisons of Fluorinated Imidazo[1,2-a]pyridine Derivatives
Compound Name | C2 Substituent | C7 Substituent | Molecular Formula | Molecular Weight | Key Bioactive Properties |
---|---|---|---|---|---|
Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate | -CF₃ | H | C₁₁H₉F₃N₂O₂ | 258.20 | Enhanced metabolic stability; kinase inhibition |
Ethyl 7-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate | -CF₃ | -CH₃ | C₁₂H₁₁F₃N₂O₂ | Not reported | Optimized CNS penetration; antimicrobial activity |
Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate | -CH₃ | -CH₃ | C₁₂H₁₄N₂O₂ | 218.26 | Antibacterial lead; moderate logP (2.1) |
Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate | -CH₃ | H | C₁₁H₁₂N₂O₂ | 204.23 | Intermediate for anticancer agents; logP 1.8 |
The strategic placement of fluorine atoms follows well-established design principles:
The difluoromethyl group (-CF₂H) occupies a unique chemical space between trifluoromethyl (-CF₃) and methyl (-CH₃) substituents, combining moderate electron-withdrawing capability (-I effect) with hydrogen-bond donor capacity. This dual functionality makes Ethyl 2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate a high-value pharmacophore for drug discovery. Unlike -CF₃ groups that confer high lipophilicity (logP increase >0.5), the -CF₂H group provides a more balanced logP profile (estimated ΔlogP = +0.3 vs. -CH₃), reducing attrition rates in preclinical development. The -CF₂H moiety also serves as a bioisostere for thiols, alcohols, and hydroxamic acids, enabling target engagement in enzyme active sites [1] [6].
Table 2: Electronic and Physicochemical Properties of C2-Substituted Imidazo[1,2-a]pyridines
C2 Substituent | Hammett Constant (σₘ) | Lipophilicity (logP) | Hydrogen-Bond Capacity | Electrostatic Potential (kcal/mol) |
---|---|---|---|---|
-CH₃ | -0.07 | 1.8–2.1 | Acceptor only | -15.2 |
-CF₂H | 0.29 | 2.1–2.4 (estimated) | Donor & acceptor | -23.6 (calculated) |
-CF₃ | 0.43 | 2.4–2.7 | Acceptor only | -31.8 |
Key advantages of the difluoromethyl group include:
Synthetic Applications:The ester functionality in Ethyl 2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate supports multiple derivatization pathways:
1. Hydrolysis → Carboxylic acid (e.g., CAS 1266866-71-0) → Amide/peptide conjugates 2. Transesterification → Advanced intermediates for kinase inhibitors 3. Reduction → Alcohol derivatives for prodrug development
These transformations leverage the reactivity of the ester carbonyl while preserving the difluoromethyl group’s integrity, enabling rapid generation of structure-activity relationships (SAR) [3] [8].
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 53938-08-2
CAS No.: 4261-17-0
CAS No.: 2016-48-0